Grignard Reaction Followed by Dehydration: One efficient method involves a Grignard reaction of 1-(4-iodophenyl)-2-phenyl-1-butanone with the Grignard reagent of 1-[2-(4-bromophenoxy)ethyl]pyrrolidine. This reaction forms a tertiary alcohol intermediate. Subsequent dehydration of the intermediate yields Idoxifene. This method stands out for its diastereoselective nature, ensuring the desired stereochemistry. []
McMurry Coupling Reaction: An alternative route involves a McMurry coupling reaction. While direct, this method presents challenges in controlling stereoselectivity and achieving high yields, necessitating further optimization for large-scale production. []
Palladium-Catalyzed Coupling: To introduce lipophilic 4-substituents, researchers utilize palladium(0)-catalyzed coupling reactions with a 4-iodinated Idoxifene precursor. This method enables the creation of analogues with enhanced calmodulin antagonism. []
Chemical Reactions Analysis
Radioiodination: Idoxifene can undergo radioiodination, allowing the creation of radiolabeled versions for pharmacokinetic studies. Researchers achieve this by synthesizing a tributylstannyl-idoxifene precursor, which readily undergoes electrophilic destannylation to incorporate radioactive iodine. This labeling enables tracking the compound's distribution and metabolism in vivo. [, , ]
Formation of α-Hydroxy Metabolite: Idoxifene can be metabolized to its α-hydroxy metabolite, (Z)-4-(4-iodophenyl)-4-[4-(2-pyrrolidinoethoxy)phenyl]-3-phenyl-3-buten-2-ol. This metabolite demonstrates lower reactivity with DNA compared to the corresponding metabolite of tamoxifen, suggesting a potentially reduced genotoxic risk. [, ]
Mechanism of Action
Selective Estrogen Receptor Modulation: Idoxifene binds to estrogen receptors (ERs), exhibiting tissue-specific agonist or antagonist activities. In breast tissue, it acts as an antagonist, blocking estrogen's proliferative effects. [, , , ]
Calmodulin Antagonism: Idoxifene binds to the calcium-binding protein calmodulin. This interaction disrupts calmodulin's ability to activate downstream signaling pathways. The potency of calmodulin antagonism varies among Idoxifene analogues, with some displaying greater inhibitory effects than tamoxifen. [, , ]
Applications
Breast Cancer Research: Idoxifene has shown promise as an antitumor agent in preclinical studies. It inhibits the growth of estrogen-dependent breast cancer cells and exhibits antiproliferative effects in tamoxifen-resistant cell lines. [, , , ]
Bone Health Research: Similar to other SERMs, Idoxifene exhibits bone-protective properties. In animal models, it prevents bone loss induced by estrogen deficiency, suggesting potential applications in osteoporosis research. [, ]
Cardiovascular Research: Idoxifene exerts beneficial effects on the cardiovascular system, including vasorelaxation, endothelial protection, and inhibition of smooth muscle cell proliferation. These properties make it a valuable tool for studying vascular health and diseases like atherosclerosis. [, , ]
Inflammatory Conditions Research: Studies demonstrate that Idoxifene can reduce inflammation in animal models of arthritis, highlighting its potential as a therapeutic agent for inflammatory diseases. []
Pharmacokinetic and Metabolism Studies: Radiolabeled Idoxifene allows researchers to investigate its biodistribution, kinetics, and metabolism in vivo. This knowledge is crucial for understanding its pharmacological profile and optimizing its therapeutic potential. []
Future Directions
Understanding Cross-Resistance with Tamoxifen: While demonstrating efficacy in some tamoxifen-resistant models, Idoxifene also shows cross-resistance in others. [] Future research should focus on elucidating the mechanisms underlying this cross-resistance to develop strategies to overcome it.
Optimizing Calmodulin Antagonism: Idoxifene analogues with enhanced calmodulin antagonism display improved anti-cancer and anti-fungal properties. [, ] Further exploration of these analogues could lead to the development of more potent and selective therapies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ST7612AA1 is a new and potent HDCA inhibitor with potential anticancer activity. ST7612AA1 showed an in vitro activity in the nanomolar range associated with a remarkable in vivo antitumor activity, highly competitive with the most potent HDAC inhibitors, currently under clinical trials.
N-[4-[(2R,4R,6S)-4-[[(4,5-diphenyl-2-oxazolyl)thio]methyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide is a member of 1,3-oxazoles.
Tubastatin A is a pyridoindole that is 1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indole which is substituted on the tetrahydropyridine nitrogen by a methyl group and on the indole nitrogen by a p-[N-(hydroxy)aminocarbonyl]benzyl group. It is a histone deacetylase 6 (HDAC6) inhibitor that is selective against all the other isozymes (1000-fold) except HDAC8 (57-fold). It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor. It is a pyridoindole, a hydroxamic acid and a tertiary amino compound.
Splitomicin is a benzochromenone that is 2,3-dihydro-1H-benzo[f]chromene substituted by an oxo group at position 3. It has been found to exhibit potential inhibitory activity against Sir2 proteins. It has a role as a Sir2 inhibitor and a platelet aggregation inhibitor. It is a benzochromenone, a delta-lactone and a naphtho-alpha-pyrone.
A-966492 is a dual inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) and PARP2 (Kis = 1 and 1.5 nM, respectively). It reduces tumor growth by 46 and 92% in an MX-1 mouse xenograft model when administered at doses of 100 and 200 mg/kg per day, respectively. A-966492 also reduces tumor growth in a B16/F10 murine melanoma model when administered in combination with temozolomide. A-966492 is a potent PARP inhibitor, which displayed excellent potency against the PARP-1 enzyme with a K(i) of 1 nM and an EC of 1 nM in a whole cell assay. In addition, A-966492 is orally bioavailable across multiple species, crosses the blood-brain barrier, and appears to distribute into tumor tissue. It also demonstrated good in vivo efficacy in a B16F10 subcutaneous murine melanoma model in combination with temozolomide and in an MX-1 breast cancer xenograft model both as a single agent and in combination with carboplatin.
Voruciclib is under investigation in clinical trial NCT03547115 (A Phase 1 Study of Voruciclib in Subjects With B-Cell Malignancies or AML). Voruciclib is a cyclin-dependent kinase (CDK) inhibitor with potential antineoplastic activity. Upon administration, voruciclib selectively inhibits cyclin-dependent kinase 4 (CDK4) and 6 (CDK6). This inhibits retinoblastoma (Rb) protein phosphorylation early in the G1 phase, which prevents CDK-mediated G1-S phase transition and leads to cell cycle arrest. This suppresses DNA replication and decreases tumor cell proliferation. CDK4 and 6 are serine/threonine kinases that are upregulated in many tumor cell types and play a key role in the regulation of cell cycle progression.
ABT-767 is an orally available inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, ABT-767 selectively binds to PARP 1 and 2, thereby preventing repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of DNA strand breaks and promotes genomic instability eventually leading to apoptosis. ABT-767 may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.